molecular formula C16H14BrN3O3S B2978079 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 1021071-18-0

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2978079
CAS No.: 1021071-18-0
M. Wt: 408.27
InChI Key: QBYXTGNZBTWDEO-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide (CAS 1021071-18-0) is a synthetic small molecule with a molecular formula of C16H14BrN3O3S and a molecular weight of 408.27 g/mol . Its structure incorporates a 1,3,4-oxadiazole ring—a privileged scaffold in medicinal chemistry known for its diverse biological activities—linked to a 5-bromothiophene moiety and a methoxy-methylphenylacetamide group . This specific molecular architecture suggests potential as a valuable intermediate in organic synthesis and drug discovery. The bromothiophene unit can serve as a handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, making this compound a versatile building block for creating chemical libraries . Researchers can explore its utility in developing novel therapeutic agents, particularly given that derivatives of 1,3,4-oxadiazole and thiadiazole are extensively investigated in scientific literature for anticancer and antimicrobial properties . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c1-9-7-10(3-4-11(9)22-2)8-14(21)18-16-20-19-15(23-16)12-5-6-13(17)24-12/h3-7H,8H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYXTGNZBTWDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Bromination of thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling reactions: The brominated thiophene and oxadiazole intermediates are coupled with the methoxy-methylphenyl acetamide using a suitable coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide has several scientific research applications:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a similar oxadiazole ring but with different substituents.

    (5-bromothiophen-2-yl)(phenyl)methanone: This compound contains a bromothiophene moiety but lacks the oxadiazole and methoxy-methylphenyl groups.

Uniqueness

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a brominated thiophene ring and an oxadiazole ring , contributing to its chemical reactivity and biological properties. Its molecular formula is C15H14BrN3OC_{15}H_{14}BrN_{3}O with a molecular weight of approximately 346.19 g/mol.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

Enzyme Inhibition : The compound may inhibit enzymes crucial for metabolic pathways, potentially offering therapeutic effects against various diseases.

Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways and contributing to its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of caspase pathways

For instance, research has indicated that compounds with similar structural motifs exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

Several case studies have documented the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of antibiotic-resistant strains of bacteria, highlighting its potential in treating infections caused by resistant microorganisms .
  • Anticancer Evaluation : In vitro studies showed that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To further illustrate the effectiveness of this compound, a comparative analysis with other similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamideThiadiazole instead of oxadiazoleAntimicrobial
N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamideChlorine substitutionAntiparasitic
N-[5-(5-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamideMethyl group additionAntibacterial

This table underscores the diverse biological activities exhibited by compounds bearing similar structural characteristics.

Q & A

Q. What synthetic routes are recommended for preparing N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide, and how is reaction completion monitored?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving: (i) Cyclocondensation : React 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form the 1,3,4-oxadiazole core. (ii) Acetamide coupling : Use chloroacetyl chloride or similar reagents to link the oxadiazole moiety to 2-(4-methoxy-3-methylphenyl)acetic acid derivatives. Potassium carbonate in DMF is often employed as a base for nucleophilic substitution . Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is standard for tracking intermediates. For final product purification, column chromatography (silica gel, gradient elution) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify the methoxy group (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, split patterns depend on substitution).
  • ¹³C NMR : Confirm the oxadiazole ring (C=O at δ ~165–170 ppm) and bromothiophene carbons (δ ~110–130 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis can resolve planarity of oxadiazole and thiophene rings, as seen in related structures .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize synthesis or predict reactivity?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. For example, B3LYP/6-31G(d) can predict activation energies for cyclocondensation steps, guiding solvent selection (e.g., DMF vs. THF) .
  • Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the oxadiazole ring, aiding in designing regioselective substitutions .
  • Solvent Effects : Employ COSMO-RS simulations to optimize solvent polarity for crystallization or reaction yields .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer :
  • Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols) using controls like known inhibitors. For example, discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HEK-293 vs. HeLa) or assay conditions (pH, temperature) .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate bioactivity contributors. Compare results with analogs like 5-(4-bromophenoxy)-1-methyl derivatives .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data variability across publications, adjusting for batch effects or reagent purity (≥95% by HPLC recommended) .

Q. What strategies are effective for resolving low yields in the final coupling step of this acetamide derivative?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or CuI/1,10-phenanthroline for Ullmann-type reactions to improve C-N bond formation .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (100–120°C, 30 min) to accelerate sluggish reactions, as demonstrated for similar N-substituted acetamides .
  • Inert Atmosphere : Use Schlenk techniques to minimize oxidation of sensitive intermediates, particularly bromothiophene derivatives .

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